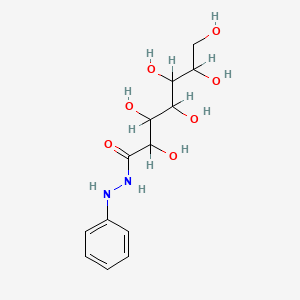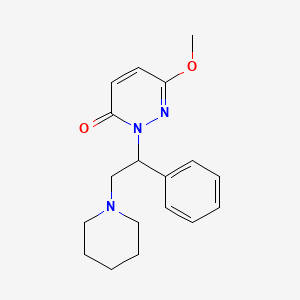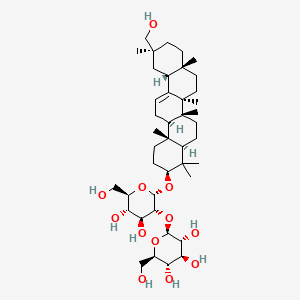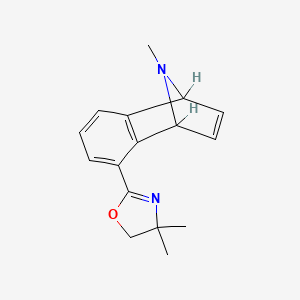
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a nicotinonitrile core substituted with benzyloxy, dimethoxyphenyl, chloro, and dimethyl groups, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy and dimethoxy groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield a benzaldehyde derivative, while reduction of the nitro group will produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy and dimethoxyphenyl groups may play a role in binding to these targets, while the chloro and dimethyl groups could influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group and has similar reactivity.
2-Chloro-5,6-dimethylnicotinonitrile: Contains the nicotinonitrile core with chloro and dimethyl substitutions.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethylnicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-donating (benzyloxy, dimethoxy) and electron-withdrawing (chloro, nitrile) groups makes it a versatile compound for various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
61948-30-9 |
|---|---|
Molekularformel |
C23H21ClN2O3 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21ClN2O3/c1-14-15(2)26-23(24)18(12-25)20(14)17-10-11-19(27-3)22(28-4)21(17)29-13-16-8-6-5-7-9-16/h5-11H,13H2,1-4H3 |
InChI-Schlüssel |
ITXRCRICUMYWFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C#N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)







